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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)benzoic acid

Cat. No.: B157549 Get Quote

To our valued researchers, scientists, and drug development professionals,

This guide aims to provide a comprehensive technical overview of the molecular structure of 2-
(4-Fluorophenyl)benzoic acid. However, after an extensive search of crystallographic

databases and scientific literature, a definitive crystal structure in the form of a Crystallographic

Information File (CIF) for 2-(4-Fluorophenyl)benzoic acid is not publicly available at this time.

The Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule

crystal structures, does not appear to contain a deposition for this specific compound.

The absence of a publicly available crystal structure prevents a detailed analysis of bond

lengths, bond angles, torsion angles, and the overall three-dimensional arrangement of the

molecule in the solid state. This information is fundamental to understanding its physical and

chemical properties, as well as its potential interactions with biological targets.

While specific experimental data for 2-(4-Fluorophenyl)benzoic acid is not readily available,

we can provide a general overview of the expected structural features and the experimental

methodologies typically employed for its synthesis and characterization based on closely

related compounds.

General Molecular Structure
2-(4-Fluorophenyl)benzoic acid is a biaryl carboxylic acid. Its structure consists of a benzoic

acid moiety where the phenyl ring is substituted at the 2-position with a 4-fluorophenyl group.

The presence of the fluorine atom, a highly electronegative element, is expected to influence

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b157549?utm_src=pdf-interest
https://www.benchchem.com/product/b157549?utm_src=pdf-body
https://www.benchchem.com/product/b157549?utm_src=pdf-body
https://www.benchchem.com/product/b157549?utm_src=pdf-body
https://www.benchchem.com/product/b157549?utm_src=pdf-body
https://www.benchchem.com/product/b157549?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the electronic properties and conformation of the molecule. The dihedral angle between the two

phenyl rings is a key structural parameter that would be determined from crystallographic data.

This angle is influenced by steric hindrance between the ortho-substituents and electronic

effects.

Synthesis and Characterization
While a specific, detailed protocol for the synthesis of 2-(4-Fluorophenyl)benzoic acid was

not found, a common and effective method for the synthesis of such biaryl compounds is the

Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
(General Procedure)
A typical synthesis would involve the palladium-catalyzed cross-coupling of a boronic acid with

an aryl halide.

Workflow Diagram:
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General Workflow for Suzuki-Miyaura Coupling
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Workflow for Single-Crystal X-ray Diffraction
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To cite this document: BenchChem. [In-depth Technical Guide: Molecular Structure of 2-(4-
Fluorophenyl)benzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157549#molecular-structure-of-2-4-fluorophenyl-
benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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